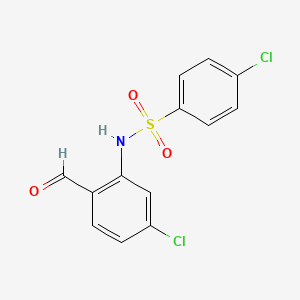

4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide

Description

4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a chlorinated aromatic core and a formyl-substituted phenylamine group. This compound belongs to a class of sulfonamides known for their structural versatility and biological relevance, particularly in pharmaceutical and agrochemical research.

Properties

CAS No. |

922711-94-2 |

|---|---|

Molecular Formula |

C13H9Cl2NO3S |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

4-chloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H9Cl2NO3S/c14-10-3-5-12(6-4-10)20(18,19)16-13-7-11(15)2-1-9(13)8-17/h1-8,16H |

InChI Key |

YEUZJBIFWVWCFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The formyl group in the target compound (-CHO) offers a reactive site for further derivatization, distinguishing it from -CN () or -OCH₃ () analogs.

- Biological Activity: Methoxy and amino substituents () correlate with CNS or antimicrobial activity, while halogenated derivatives () often target enzymes like cyclooxygenase (COX) or kinases.

- Industrial Relevance : Cyazofamid () exemplifies agrochemical optimization, contrasting with pharmaceutical-focused analogs like W-15 ().

Q & A

What are the standard synthetic routes for preparing 4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide?

Basic Research Question

The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting a chloro-substituted benzene sulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .

Functional Group Introduction : The formyl group on the phenyl ring is introduced via formylation reactions, such as using formic acid or Vilsmeier-Haack conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/cyclohexane) is used to isolate the compound .

Characterization : Confirmation via / NMR, FTIR, and mass spectrometry. X-ray crystallography (using SHELX software ) may resolve structural ambiguities.

How can researchers characterize the crystal structure of this compound?

Basic Research Question

Crystallographic characterization involves:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation.

- Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) for structure solution and refinement. Key metrics include R-factor (<0.05) and mean bond length deviations (e.g., C–C = 0.003 Å) .

- Validation : Check for hydrogen bonding (N–H···O) and π-π stacking interactions to confirm stability .

What strategies optimize the low yield observed in sulfonamide synthesis?

Advanced Research Question

Low yields (e.g., 12% in ) can be addressed via:

- Catalyst Screening : Use coupling agents like EDCI/HOBt or Pd catalysts for Suzuki-Miyaura cross-coupling to enhance efficiency .

- Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 2 days) and increase purity .

- Protecting Groups : Temporarily block reactive sites (e.g., formyl groups) to prevent side reactions .

How to resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies in antimicrobial/anticancer activities require:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing; ensure consistent cell lines (e.g., HeLa for cytotoxicity) .

- Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .

- Dose-Response Studies : Perform EC calculations across multiple concentrations to identify non-linear effects .

- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydrofolate reductase (DHFR) .

What methodologies enable the design of derivatives with enhanced bioactivity?

Advanced Research Question

Rational derivative design involves:

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) with bioactivity using software like Schrödinger .

- Fragment-Based Drug Design : Replace the formyl group with bioisosteres (e.g., tetrazole or nitro groups) to improve metabolic stability .

- Click Chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular derivatization .

How to analyze metabolic stability and toxicity in preclinical studies?

Advanced Research Question

Key steps include:

- In Vitro Assays : Microsomal stability tests (human liver microsomes) to measure half-life (t) and intrinsic clearance .

- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and Ames test toxicity .

What are the challenges in crystallizing this compound, and how to address them?

Advanced Research Question

Crystallization issues (e.g., polymorphism) require:

- Solvent Screening : Test high-vapor-pressure solvents (diethyl ether, pentane) for slow evaporation.

- Seeding : Introduce microcrystals from prior batches to induce nucleation .

- Temperature Gradients : Use thermal cyclers to gradually lower temperature (e.g., 4°C/day) .

How to validate sulfonamide-target interactions in enzymatic assays?

Advanced Research Question

Validation strategies:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized enzyme targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.